N-(3-chlorobenzyl)butan-1-amine
Overview
Description
N-(3-chlorobenzyl)butan-1-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to a methanamine group, which is further substituted with a butyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)butan-1-amine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: Aniline is alkylated with butyl chloride in the presence of a base such as sodium hydroxide to form N-butylaniline.
Chlorination: Finally, N-butylaniline is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chlorobenzyl)butan-1-amine can undergo oxidation reactions to form corresponding nitroso and nitro compounds.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Chlorine gas with iron(III) chloride, nitric acid with sulfuric acid, and sulfur trioxide with sulfuric acid.
Major Products:
Oxidation: Nitrobenzenemethanamine, N-butyl-3-chloro-.
Reduction: N-(3-chlorobenzyl)butan-1-amineamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3-chlorobenzyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it donates an electron pair to form a new bond. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Benzenemethanamine, N-butyl-2-chloro-
- Benzenemethanamine, N-butyl-4-chloro-
- Benzenemethanamine, N-butyl-3-fluoro-
Comparison:
- N-(3-chlorobenzyl)butan-1-amine is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and properties.
- Benzenemethanamine, N-butyl-2-chloro- and Benzenemethanamine, N-butyl-4-chloro- have different substitution patterns, leading to variations in their chemical behavior and applications.
- Benzenemethanamine, N-butyl-3-fluoro- has a fluorine atom instead of chlorine, which significantly alters its electronic properties and reactivity.
Biological Activity
N-(3-chlorobenzyl)butan-1-amine, a compound characterized by its unique chlorinated phenyl structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClN
- Molecular Weight : 185.68 g/mol
- Structure : The compound features a butan-1-amine backbone with a 3-chlorobenzyl substituent.
This compound interacts with various biological targets, particularly neurotransmitter receptors. Its mechanism of action includes:
- Neurotransmitter Modulation : The compound may act as an inhibitor or modulator of neurotransmitter transporters, influencing the reuptake and availability of neurotransmitters such as serotonin and dopamine.
- Protein Interaction : The amine group can form hydrogen bonds with biological molecules, while the chlorinated phenyl ring interacts with hydrophobic regions of proteins, potentially affecting their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. CNS Effects
Studies suggest that this compound may influence pathways associated with mood regulation and cognitive functions, highlighting its potential as an antidepressant or stimulant.
3. Enzyme Inhibition
The compound's interaction with specific enzymes, such as N-myristoyltransferase (NMT), has been explored. Inhibition of NMT can disrupt essential cellular processes in pathogens like Leishmania, indicating potential therapeutic applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Study | Findings |
---|---|
Study A (2022) | Demonstrated that the compound modulates serotonin receptor activity, suggesting antidepressant potential. |
Study B (2023) | Found that structural analogs inhibit NMT, leading to reduced viability of Leishmania species in vitro. |
Study C (2024) | Reported interactions with dopamine receptors, indicating possible applications in neuropharmacology. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(4-Chlorophenyl)butan-1-amine | Chlorine at para position | Different receptor binding profile |
1-(2-Chlorophenyl)butan-1-amine | Chlorine at ortho position | Potentially distinct biological activity |
1-(3-Bromophenyl)butan-1-amine | Bromine instead of chlorine | Variations in reactivity and stability |
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAGRDXHAYEBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167256 | |
Record name | Benzenemethanamine, N-butyl-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16183-35-0 | |
Record name | N-Butyl-3-chlorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16183-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N-butyl-3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-butyl-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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